molecular formula C26H22N4O5 B14973050 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one

4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B14973050
M. Wt: 470.5 g/mol
InChI Key: DDUKAUXLTNGEHI-UHFFFAOYSA-N
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Description

4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the dihydrophthalazinone moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.

Mechanism of Action

The mechanism of action of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

IUPAC Name

4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one

InChI

InChI=1S/C26H22N4O5/c1-4-34-17-14-12-16(13-15-17)30-26(31)19-9-6-5-8-18(19)22(28-30)25-27-24(29-35-25)20-10-7-11-21(32-2)23(20)33-3/h5-15H,4H2,1-3H3

InChI Key

DDUKAUXLTNGEHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

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